molecular formula C5H9NO2 B3417913 1-Aminocyclobutanecarboxylic acid CAS No. 117259-24-2

1-Aminocyclobutanecarboxylic acid

Cat. No. B3417913
M. Wt: 115.13 g/mol
InChI Key: FVTVMQPGKVHSEY-UHFFFAOYSA-N
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Description

1-Aminocyclobutanecarboxylic acid (ACBC) is a non-natural amino acid . It is also known by other names such as 1-AMINO-1-CYCLOBUTANECARBOXYLIC ACID, 1-AMINOCYCLOBUTANE-1-CARBOXYLIC ACID, and ACBC . It is used in the field of biochemistry, specifically as an α-amino acid .


Synthesis Analysis

The synthesis of 1-Aminocyclobutanecarboxylic acid involves a sequential solvent-free aza-Michael addition of benzophenone imine across 3-halopropylidenemalonates and base-induced ring closure .


Molecular Structure Analysis

The molecular formula of 1-Aminocyclobutanecarboxylic acid is C5H9NO2 . Its molecular weight is 115.13 . The SMILES string representation is NC1(CCC1)C(O)=O . The InChI string is 1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8) .


Physical And Chemical Properties Analysis

1-Aminocyclobutanecarboxylic acid is a solid substance . It has a melting point of 261 °C (dec.) (lit.) . It is soluble up to 100 mM in water . The compound has a predicted density of 1.290±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Industrial Applications

  • Novel Synthesis Methods : A convenient and practical method for the synthesis of 1-aminocyclobutanecarboxylic acid has been developed, showing potential for industrial applications. This synthesis involves reacting ammonia gas with 1-bromo-cyclobutanecarboxylic acid in the presence of hexamethylenamine, proving more efficient than previous methods (Fu Zhi-feng, 2004).

Medical and Therapeutic Research

  • Potential in Neutron Capture Therapy : Research indicates the synthesis of a boronated 1-aminocyclobutanecarboxylic acid for potential use in neutron capture therapy, especially for brain tumors. This synthesis follows the Bucherer–Strecker methodology and offers a novel approach for cancer treatment (Kabalka & Yao, 2003).

  • Application in Tumor Detection : A study demonstrated that 1-aminocyclobutane[14C]carboxylic acid was preferentially incorporated by various tumor types in animal models, with rapid clearance from blood and high tissue concentration, showing promise as a tumor-seeking agent (Washburn et al., 1979).

  • Positron Emission Tomography (PET) Tracer : The compound has been studied as a synthetic amino acid analog PET radiotracer, particularly for evaluating prostate and other cancers. It has shown common physiologic uptake patterns and could be crucial in cancer detection (Schuster et al., 2014).

Chemical and Structural Studies

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing suitable protective clothing and avoiding contact with skin and eyes .

Relevant Papers One relevant paper is “Synthesis of 1-Aminocyclobutanecarboxylic Acid” by Rokuro Sudo and Shigehiro Ichihara, published in the Bulletin of the Chemical Society of Japan . This paper provides valuable insights into the synthesis of 1-Aminocyclobutanecarboxylic acid.

properties

IUPAC Name

1-aminocyclobutane-1-carboxylic acid
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InChI

InChI=1S/C5H9NO2/c6-5(4(7)8)2-1-3-5/h1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FVTVMQPGKVHSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60176811
Record name 1-Aminocyclobutanecarboxylic acid
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Molecular Weight

115.13 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 1-Aminocyclobutanecarboxylic acid
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Product Name

1-Aminocyclobutanecarboxylic acid

CAS RN

117259-24-2, 22264-50-2
Record name Cyclobutanecarboxylic acid, 1-amino-, labeled with carbon-14
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Record name 1-Amino-1-cyclobutanecarboxylic acid
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Record name 1-AMINOCYCLOBUTANE CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
Y Gaoni, AG Chapman, N Parvez… - Journal of medicinal …, 1994 - ACS Publications
A range of cis-and imns-3-substituted 1-aminocyclobutane-l-carboxylic acids has been synthesized and evaluated for antagonism at excitatory amino acid receptor sites and for …
Number of citations: 53 pubs.acs.org
E Gershonov, R Granoth, E Tzehoval… - Journal of medicinal …, 1996 - ACS Publications
Four novel 2,4-methano amino acids (MAAs, 1-aminocyclobutane-1-carboxylic acids) were synthesized. These include the basic MAA analogs of lysine (16), ornithine (5), and arginine (…
Number of citations: 62 pubs.acs.org
R Sudo, S Ichihara - Bulletin of the Chemical Society of Japan, 1963 - journal.csj.jp
… The authors wish to report the synthesis of an additional alicyclic amino acid, 1-aminocyclobutanecarboxylic acid (I) by two methods, the first of which involves reaction of methyl 1-…
Number of citations: 7 www.journal.csj.jp
RR Srivastava, RR Singhaus… - The Journal of Organic …, 1999 - ACS Publications
… For these reasons, we have focused our efforts on a cyclic α-amino acid, 1-aminocyclobutanecarboxylic acid (ACBC), as a boron carrier. This unnatural amino acid is known to be …
Number of citations: 59 pubs.acs.org
CJ Koch, G Höfner, K Polborn… - European Journal of …, 2003 - Wiley Online Library
… Together with 1-aminocyclopropanecarboxylic acid, 1-aminocyclobutanecarboxylic acid8 (9) is also well known as a ligand for the glycine site of the NMDA receptor, so derivatives of …
GW Kabalka, ML Yao - The Journal of Organic Chemistry, 2004 - ACS Publications
… We report the synthesis of a novel 1-aminocyclobutanecarboxylic acid containing an alkylboronic acid. Several synthetic routes to 1 starting from 3-(bromomethyl)cyclobutanone ketal, 4, …
Number of citations: 28 pubs.acs.org
GW Kabalka, ML Yao - Applied organometallic chemistry, 2003 - Wiley Online Library
… The molecule is modeled after the unnatural amino acid, 1-aminocyclobutanecarboxylic acid, which has demonstrated high uptake in brain tumors. Copyright © 2003 John Wiley & Sons…
Number of citations: 28 onlinelibrary.wiley.com
M Truong, F Lecornué, A Fadel - Tetrahedron: Asymmetry, 2003 - Elsevier
… 1-Aminocyclopropanecarboxylic acid (ACPC), 1-aminocyclobutanecarboxylic acid (ACBC), and 1-aminocyclopentanecarboxylic acid (ACPentC) are known to be partial agonists at the …
Number of citations: 46 www.sciencedirect.com
L Zhang, W Wu, Z Li, X Xu - Journal of Agricultural and Food …, 2023 - ACS Publications
… Several of the 1-aminocyclobutanecarboxylic acid derivatives produced in this way … The results showed that the scaffold of 1-aminocyclobutanecarboxylic acid derivatives could …
Number of citations: 3 pubs.acs.org
Y Charng, SJ Chou, WT Jiaang, ST Chen… - Archives of biochemistry …, 2001 - Elsevier
… (11) observed that the ACC analog 1-aminocyclobutanecarboxylic acid can serve as an alternative substrate of ACC oxidase isolated from apple fruit, yielding dehydroproline (1-…
Number of citations: 22 www.sciencedirect.com

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